N-(4-bromophenyl)-2,5-diiodobenzamide
Description
N-(4-bromophenyl)-2,5-diiodobenzamide is a halogenated benzamide derivative characterized by a 2,5-diiodo-substituted benzoyl group attached to a 4-bromophenylamine moiety.
Properties
Molecular Formula |
C13H8BrI2NO |
|---|---|
Molecular Weight |
527.92 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2,5-diiodobenzamide |
InChI |
InChI=1S/C13H8BrI2NO/c14-8-1-4-10(5-2-8)17-13(18)11-7-9(15)3-6-12(11)16/h1-7H,(H,17,18) |
InChI Key |
FXOLWMGIIFMHJU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)I)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)I)I)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs: Halogen-Substituted Benzamides and Related Derivatives
Halogenation significantly impacts molecular properties such as lipophilicity, metabolic stability, and binding affinity. Below is a comparison with key analogs:
Table 1: Comparison of Halogen-Substituted Aryl Compounds
Key Observations :
- In maleimide derivatives, halogen size (F, Br, I) at the 4-position minimally affects inhibitory potency against monoacylglycerol lipase (MGL), suggesting electronic effects may dominate over steric factors in this context .
Table 2: Pyridazinone-Based Agonists with 4-Bromophenyl Groups
Key Observations :
- The 4-bromophenyl group is a common feature in formyl peptide receptor (FPR) agonists, where substituents on the heterocyclic core (e.g., methoxybenzyl groups) dictate receptor specificity .
- The benzamide scaffold in this compound may offer divergent binding profiles compared to pyridazinone-based agonists due to differences in hydrogen-bonding capacity and conformational flexibility.
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